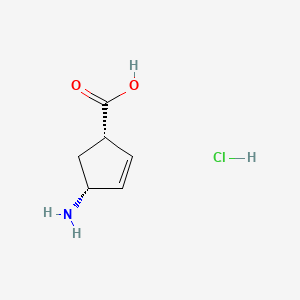

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

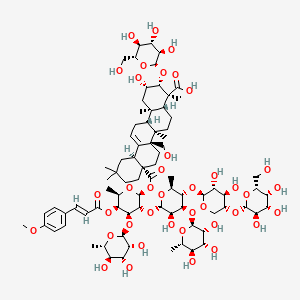

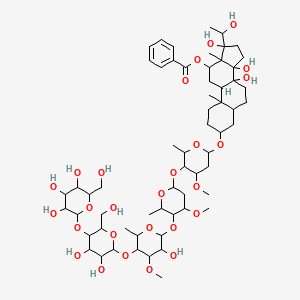

“(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H9NO2.HCl . It has a molecular weight of 163.60 .

Molecular Structure Analysis

The molecular structure of “(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride” consists of a cyclopentene ring with an amino group at the 4th position and a carboxylic acid group at the 2nd position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride” include a molecular weight of 163.60 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .

Scientific Research Applications

Efficient Synthesis of Hydroxy‐Substituted Derivatives

Researchers Benedek et al. (2008) demonstrated the synthesis of hydroxy-substituted cispentacin derivatives from N-protected cis- and trans-2-aminocyclopent-3-enecarboxylic acid derivatives, highlighting the potential of these compounds in organic synthesis and drug development. The stereoisomers and enantiomers prepared through oxazoline intermediates and OsO4-catalyzed oxidation underscore the versatility of these compounds in stereochemical and configurational studies (Benedek et al., 2008).

Building Blocks for Helical Foldamers

Kwon et al. (2015) explored cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block for helical foldamers, demonstrating its conformational preference similar to cis-2-aminocyclohexanecarboxylic acid. The study reveals the compound's potential in designing foldamers for molecular recognition and catalysis, as α/β-Peptides consisting of (1S,2R)-cis-ACHE and L-alanine adopted helical conformations both in solution and the crystal state (Kwon et al., 2015).

Enantioselective Synthesis in Biocatalysis

Wen et al. (2015) developed an efficient biocatalytic process to obtain optically pure (1S,4R)-N-(benzylcarbamoyl)-4-aminocyclopent-2-en-1-ol, a key intermediate of ticagrelor, highlighting the compound's application in enantioselective synthesis and its importance in pharmaceutical manufacturing. The use of Candida antarctica lipase B (CALB) for the asymmetric hydrolysis reaction showcases the integration of enzymatic methods in synthetic chemistry for achieving high enantiomeric excess and conversion yields (Wen et al., 2015).

Mechanism of Action

Mode of Action

It has been studied for its corrosion inhibitive action on mild steel in an acidic medium . The compound acts on the mild steel surface with a mixed type inhibitive mechanism .

Result of Action

In the context of corrosion inhibition, it has been observed to reduce the average roughness of the metallic surface after application .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride. For instance, in the context of corrosion inhibition, the temperature of the environment was found to influence its efficacy .

properties

IUPAC Name |

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDJHYGBXSCMJL-JBUOLDKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660909 |

Source

|

| Record name | (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride | |

CAS RN |

130931-84-9 |

Source

|

| Record name | (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(4-pyridinyl)phenyl]urea](/img/structure/B591422.png)

![Tetradecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]p yrimidin-9-yl Ester](/img/structure/B591438.png)